

Molecular Docking of Affinine with Acetylcholinesterase: Application Notes and Protocols

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Compound of Interest

Compound Name: *Affinine*

Cat. No.: *B1238560*

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Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine and terminating synaptic signals. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of neurodegenerative disorders such as Alzheimer's disease, as it increases the concentration of acetylcholine in the brain.[1] Natural products remain a vast source of novel bioactive compounds, with alkaloids showing particular promise as enzyme inhibitors.[2][3]

Affinine is a monoterpenoid indole alkaloid isolated from plants of the *Tabernaemontana* genus.[4] Preliminary pharmacological studies and screening of plant extracts have indicated that **Affinine** and its isomers may be effective inhibitors of acetylcholinesterase.[5][6] Fractions of *Tabernaemontana catharinensis* extract containing 16-epi-**affinine** have demonstrated significant AChE inhibitory activity, with IC₅₀ values for the most potent fractions as low as 2.10 µg/mL.[5]

This application note provides a detailed protocol for the in silico molecular docking of **Affinine** with human acetylcholinesterase. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, enabling the study of binding affinity and interaction patterns at a molecular level.[2][7] This protocol will use

AutoDock Vina, a widely used open-source docking software, and will utilize the known AChE inhibitor Donepezil as a reference compound for validation and comparison.

Materials and Software

| Item | Description |
|--|---|
| Workstation | A standard desktop computer or laptop with a modern operating system (Windows, macOS, or Linux). |
| Receptor Structure | Human Acetylcholinesterase (hAChE). PDB ID: 4EY7, obtained from the RCSB Protein Data Bank. [1] |
| Ligand Structures | Affinine: 3D structure from PubChem (CID: 5281345). Donepezil: (Reference) PubChem (CID: 3152). |
| Software Suite | AutoDock Tools (ADT): v1.5.7 or later. For preparing protein and ligand files. |
| AutoDock Vina: v1.2.3 or later. For performing the docking simulation. [2] | |
| PyMOL or Discovery Studio: For visualization and analysis of docking results. | |
| Internet Connection | Required for downloading protein and ligand structures. |

Experimental Protocols

This protocol is divided into four main parts: receptor preparation, ligand preparation, docking simulation, and results analysis.

Part 1: Receptor Preparation (Acetylcholinesterase)

- Download the Protein Structure:
 - Navigate to the RCSB Protein Data Bank ([rcsb.org](https://www.rcsb.org)).

- Search for and download the PDB file for 4EY7, which is the crystal structure of human AChE in complex with Donepezil.[\[1\]](#)
- Prepare the Protein using AutoDock Tools (ADT):
 - Launch ADT.
 - Open the downloaded PDB file (4EY7.pdb).
 - Clean the Protein: Remove water molecules and the co-crystallized ligand (Donepezil) from the structure. (File -> Remove Water; Select -> Select from String -> resid DNP -> Delete Selected Atoms).
 - Add Hydrogens: Add polar hydrogens to the protein structure (Edit -> Hydrogens -> Add -> Polar Only).
 - Add Charges: Compute Gasteiger charges to assign partial charges to the atoms (Edit -> Charges -> Compute Gasteiger).
 - Set Atom Types: Assign AD4 atom types (Edit -> Atoms -> Assign AD4 type).
 - Save as PDBQT: Save the prepared receptor file in the required PDBQT format (File -> Save -> PDBQT). Name it receptor.pdbqt.

Part 2: Ligand Preparation (Affinine and Donepezil)

- Download Ligand Structures:
 - Navigate to the PubChem database (pubchem.ncbi.nlm.nih.gov).
 - Search for **Affinine** (CID: 5281345) and Donepezil (CID: 3152).
 - Download the 3D conformer for each compound in SDF format.
- Prepare Ligands using AutoDock Tools (ADT):
 - Launch ADT.
 - Open the ligand SDF file (e.g., 5281345.sdf).

- Compute Charges and Torsion: The software will automatically detect the ligand, compute Gasteiger charges, and determine the rotatable bonds.
- Save as PDBQT: Save the prepared ligand file in PDBQT format (Ligand -> Output -> Save as PDBQT). Name the files **affinine.pdbqt** and **donepezil.pdbqt**.

Part 3: Molecular Docking Simulation with AutoDock Vina

- Define the Binding Site (Grid Box):
 - In ADT, load the prepared receptor (receptor.pdbqt).
 - The binding site can be defined based on the position of the co-crystallized ligand in the original PDB file. For 4EY7, the active site gorge is well-defined.[\[1\]](#)
 - Open the Grid Box tool (Grid -> Grid Box).
 - Center the grid on the active site. The following coordinates are a reliable starting point for the 4EY7 active site:[\[1\]](#)
 - Center X: -14.01
 - Center Y: -43.83
 - Center Z: 27.66
 - Set the dimensions of the grid box to encompass the entire active site gorge (e.g., 60 x 60 x 60 Å).
 - Save the grid parameters in a configuration file.
- Create a Configuration File:
 - Create a text file named conf.txt.
 - Add the following lines, specifying the receptor, ligand, and grid box parameters:

- Note: Change the ligand and out file names when docking Donepezil.
- Run the Docking Simulation:
 - Open a command line terminal.
 - Navigate to the directory containing your prepared files and the Vina executable.
 - Execute the following command:
 - The simulation will generate an output PDBQT file (**affinine_docked.pdbqt**) containing the predicted binding poses and a log file (**affinine_log.txt**) with the binding affinity scores.

Part 4: Analysis and Visualization of Results

- Analyze Binding Affinity:
 - Open the log file (e.g., **affinine_log.txt**).
 - The binding affinity for the best pose is listed in a table (in kcal/mol). A more negative value indicates stronger predicted binding.
- Visualize Interactions:
 - Use a molecular visualization tool like PyMOL or Discovery Studio.
 - Load the prepared receptor (receptor.pdbqt) and the docking output file (**affinine_docked.pdbqt**).
 - Analyze the interactions (hydrogen bonds, π - π stacking, hydrophobic interactions) between the ligand and the key amino acid residues in the AChE active site. Key residues often include Trp86, Tyr124, Ser203, His447, and Trp286.

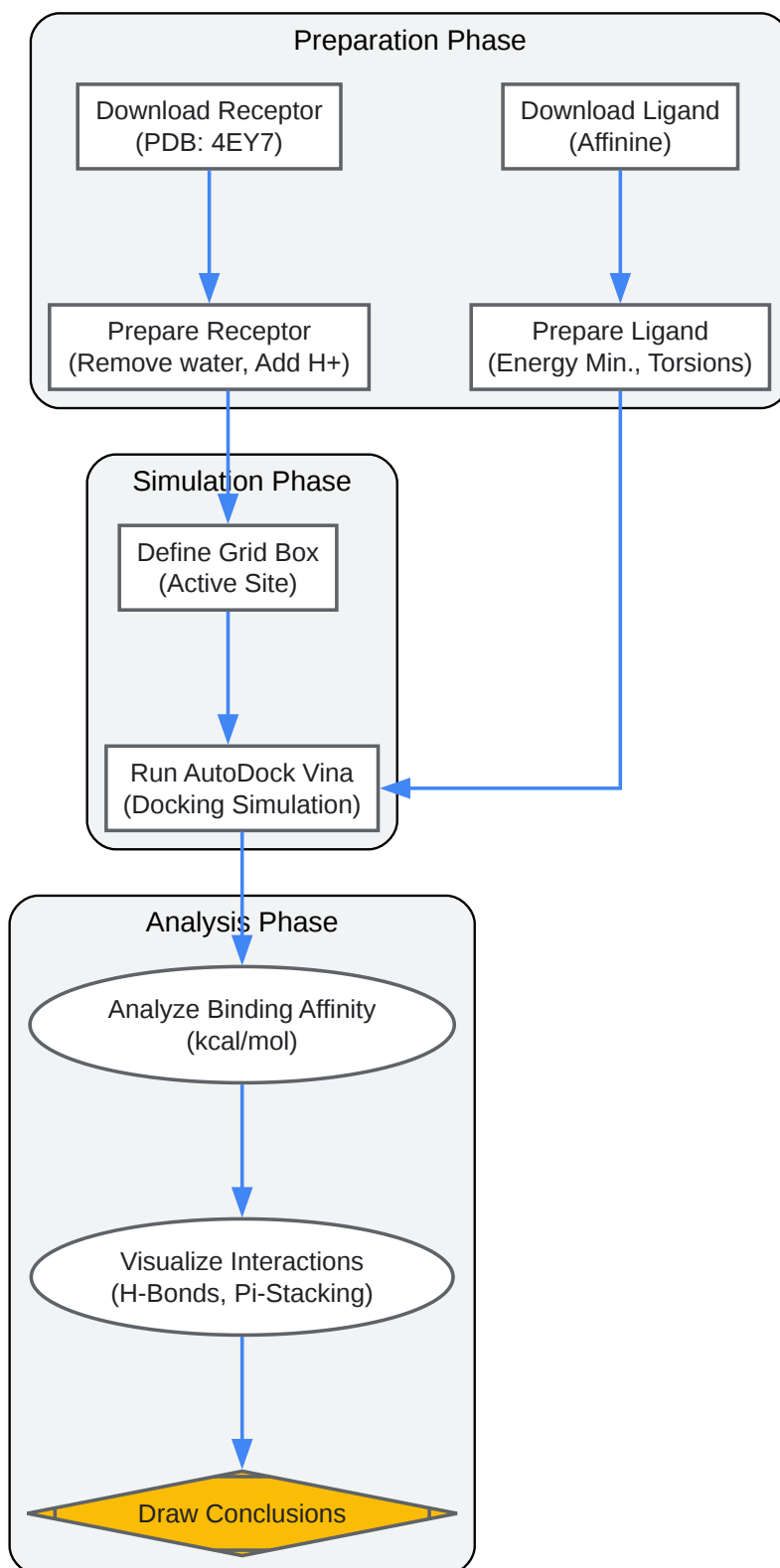
Data Presentation

The following table summarizes the expected output from the docking simulation. The results for **Affinine** are hypothetical for illustrative purposes, while the Donepezil data reflects typical values found in literature.^{[1][7]}

| Ligand | PubChem CID | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
|-----------|-------------|-----------------------------|--------------------------------------|
| Affinine | 5281345 | -9.8 (Hypothetical) | Trp86, Tyr124, Phe338, His447 |
| Donepezil | 3152 | -11.7 | Trp86, Asp74, Tyr337, Phe338, Trp286 |

Visualizations

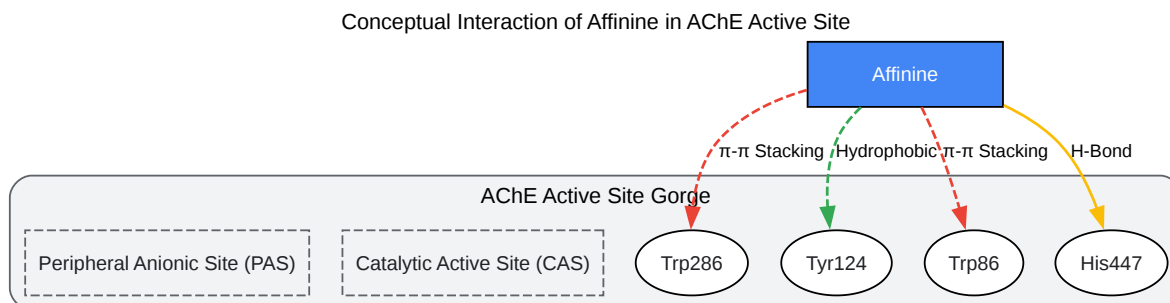
Molecular Docking Workflow



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Caption: Workflow for the molecular docking of **Affinine** with Acetylcholinesterase.

Conceptual Ligand-Receptor Interaction



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Caption: Conceptual diagram of **Affinine**'s predicted interactions in the AChE active site.

Conclusion

This application note provides a comprehensive, step-by-step protocol for conducting a molecular docking study of the natural alkaloid **Affinine** against its potential target, acetylcholinesterase. By following this workflow, researchers can generate predictive data on the binding affinity and molecular interactions of **Affinine**, which can help elucidate its mechanism of inhibition and guide further experimental studies, such as in vitro enzyme assays. This in silico approach serves as a valuable, cost-effective preliminary step in the drug discovery pipeline for identifying and characterizing novel therapeutic agents from natural sources.

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